molecular formula C21H29N3S2 B12142728 (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine

(5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine

Cat. No.: B12142728
M. Wt: 387.6 g/mol
InChI Key: HRUQCXQVQAEUIS-UHFFFAOYSA-N
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Description

The compound (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is a complex heterocyclic molecule featuring a thiophene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine typically involves multi-step reactions starting from readily available thiophene derivatives. One common approach includes:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a 2-thienyl derivative through a condensation reaction involving thiophene and an appropriate aldehyde or ketone.

    Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization reactions to form the thiopheno[3,2-e]pyrimidine core.

    Attachment of the Undecylamine Chain: The final step involves the nucleophilic substitution reaction where the undecylamine chain is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound is prone to electrophilic substitution reactions, especially at the thiophene ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in chloroform for bromination; nitric acid for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its heterocyclic structure is conducive to binding with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry

In the industrial sector, the compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in organic electronics and photovoltaic cells .

Mechanism of Action

The mechanism of action of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings facilitate binding through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share structural similarities but lack the pyrimidine ring.

    Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine share the pyrimidine core but lack the thiophene ring.

Uniqueness

The uniqueness of (5-(2-Thienyl)thiopheno[3,2-e]pyrimidin-4-yl)undecylamine lies in its fused thiophene-pyrimidine structure, which imparts distinct electronic and steric properties. This dual-ring system enhances its ability to interact with a broader range of biological targets and improves its stability and solubility in various solvents .

Properties

Molecular Formula

C21H29N3S2

Molecular Weight

387.6 g/mol

IUPAC Name

5-thiophen-2-yl-N-undecylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C21H29N3S2/c1-2-3-4-5-6-7-8-9-10-13-22-20-19-17(18-12-11-14-25-18)15-26-21(19)24-16-23-20/h11-12,14-16H,2-10,13H2,1H3,(H,22,23,24)

InChI Key

HRUQCXQVQAEUIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=CS3

Origin of Product

United States

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